molecular formula C15H16Br2N2O2 B2956010 N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide CAS No. 871921-50-5

N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide

Cat. No.: B2956010
CAS No.: 871921-50-5
M. Wt: 416.113
InChI Key: YXHLBUKPMMUDDT-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide, also known as CPP-ACP, is a synthetic molecule that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 483.3 g/mol. In

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have anticariogenic and remineralizing properties, making it a promising candidate for the development of new dental products. This compound has been incorporated into a variety of dental products, including toothpaste, mouthwash, and chewing gum.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the demineralization of tooth enamel and promoting the remineralization of damaged enamel. This compound is thought to bind to tooth enamel, forming a protective layer that helps to prevent the loss of minerals from the enamel. Additionally, this compound is believed to enhance the uptake of calcium and phosphate ions by the enamel, promoting the remineralization of damaged enamel.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Streptococcus mutans, a bacterium that is a major contributor to dental caries. Additionally, this compound has been shown to increase the microhardness of tooth enamel, making it more resistant to acid erosion.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide in lab experiments include its well-established synthesis method, its ability to be easily incorporated into a variety of dental products, and its proven anticariogenic and remineralizing properties. The limitations of using this compound in lab experiments include the need for specialized equipment and expertise to work with the compound, as well as the potential for variability in the results due to differences in the composition of dental products.

Future Directions

There are many potential future directions for research on N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide. One area of interest is the development of new dental products that incorporate this compound and other remineralizing agents. Additionally, research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, further studies could be conducted to better understand the mechanism of action of this compound and to identify other potential applications for the compound.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide is synthesized by reacting 2,6-dibromo-4-methylphenol with 1-cyanocyclopentanone in the presence of a base, followed by acetylation with acetic anhydride. The resulting product is purified by recrystallization from ethanol and water.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Br2N2O2/c1-10-6-11(16)14(12(17)7-10)21-8-13(20)19-15(9-18)4-2-3-5-15/h6-7H,2-5,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHLBUKPMMUDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2(CCCC2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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